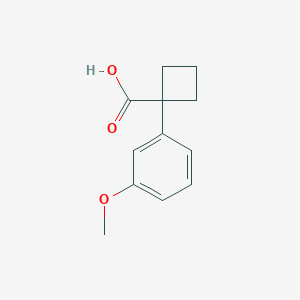

Ethyl 4-((3S,5R)-3,5-dimethylpiperazin-1-yl)benzoate

Vue d'ensemble

Description

Ethyl 4-((3S,5R)-3,5-dimethylpiperazin-1-yl)benzoate (EDMB) is an organic compound that has been used in a variety of scientific research applications. It is a derivative of piperazine and is used as a building block for the synthesis of other compounds. EDMB has been found to have a wide range of biochemical and physiological effects, and it is becoming increasingly popular for laboratory experiments.

Applications De Recherche Scientifique

Antiplatelet Activity

Ethyl 4-((3S,5R)-3,5-dimethylpiperazin-1-yl)benzoate derivatives have been researched for their potential antiplatelet activity. A study by Chen et al. (2008) demonstrated that certain derivatives of this compound can effectively inhibit PAR4-mediated platelet aggregation, which is crucial in developing novel antiplatelet drugs (Chen et al., 2008).

Anti-Juvenile Hormone Activity

Research by Furuta et al. (2010) highlighted the use of ethyl 4-((3S,5R)-3,5-dimethylpiperazin-1-yl)benzoate derivatives in controlling juvenile hormone levels in silkworms. This is significant for understanding hormone regulation in insects, which can have applications in pest control (Furuta et al., 2010).

Synthesis of Potential Metabolites

Sunthankar et al. (1993) focused on synthesizing potential metabolites of this compound, contributing to a better understanding of its pharmacokinetics and potential therapeutic applications (Sunthankar et al., 1993).

Crystal Structure Analysis

The compound has also been the subject of crystal structure analysis, as seen in the work by Wang et al. (2011), which helps in understanding its chemical properties and potential for forming various derivatives (Wang et al., 2011).

Biological Activity Studies

Various studies have explored the biological activity of derivatives of ethyl 4-((3S,5R)-3,5-dimethylpiperazin-1-yl)benzoate. For instance, research on its anti-juvenile hormone activity and potential as a corrosion inhibitor provides insights into its diverse applications in biochemistry and materials science (Yamada et al., 2016), (Elayyachy et al., 2005).

Propriétés

IUPAC Name |

ethyl 4-[(3R,5S)-3,5-dimethylpiperazin-1-yl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c1-4-19-15(18)13-5-7-14(8-6-13)17-9-11(2)16-12(3)10-17/h5-8,11-12,16H,4,9-10H2,1-3H3/t11-,12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOONFTHLRKSAHN-TXEJJXNPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)N2CC(NC(C2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=CC=C(C=C1)N2C[C@H](N[C@H](C2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-((3S,5R)-3,5-dimethylpiperazin-1-yl)benzoate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(Methylsulfonyl)phenoxy]acetic acid](/img/structure/B1324334.png)

![4-(4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-6-YL)benzoic acid ethyl ester](/img/structure/B1324340.png)

![Tert-butyl N-[(4-ethylpiperidin-4-YL)methyl]carbamate](/img/structure/B1324341.png)

![Tert-butyl 2-benzyl-2,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B1324342.png)